3′-Hydroxy-8-O-methylretusin is a naturally occurring isoflavonoid compound with the molecular formula and a molecular weight of 318.29 g/mol. This compound is primarily sourced from various plant species, notably from the genus Swartzia, such as Swartzia madagascariensis, and exhibits significant biological activity, making it a subject of interest in phytochemistry and pharmacology.
3′-Hydroxy-8-O-methylretusin belongs to the class of compounds known as flavonoids, specifically isoflavones, which are characterized by their phenolic structure. Isoflavones have been studied for their potential health benefits, including antioxidant and anti-inflammatory properties.
The synthesis of 3′-Hydroxy-8-O-methylretusin can be achieved through both natural extraction methods and synthetic routes.
The extraction process usually involves:
The molecular structure of 3′-Hydroxy-8-O-methylretusin features:
The compound's structural data can be represented as follows:
COC1=C(C(=C(C=C1)O)C(=O)O)C(=C2C(=C(C=C2)O)C(=O)O)OC
KZBNSJQZMGDCRH-UHFFFAOYSA-N
3′-Hydroxy-8-O-methylretusin participates in several chemical reactions typical for flavonoids, including:
The reactivity of 3′-Hydroxy-8-O-methylretusin can be explored through various reaction conditions:
The mechanism of action for 3′-Hydroxy-8-O-methylretusin involves its interaction with biological targets, primarily through:
Studies indicate that isoflavones like 3′-Hydroxy-8-O-methylretusin can modulate signaling pathways related to cell proliferation and apoptosis, further highlighting their potential therapeutic applications .
3′-Hydroxy-8-O-methylretusin is characterized by:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed for characterization and purity assessment .
3′-Hydroxy-8-O-methylretusin has several applications in scientific research:
CAS No.: 147568-66-9
CAS No.: 169758-66-1
CAS No.: 125376-11-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: